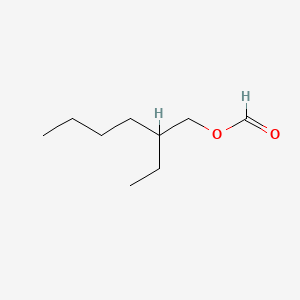

2-Ethylhexyl formate

描述

Structural Classification and Nomenclature of 2-Ethylhexyl Formate (B1220265)

2-Ethylhexyl formate is classified as an ester. smolecule.com Esters are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by an alkoxy (-OR') group. Specifically, it is the ester of formic acid and 2-ethylhexanol. smolecule.com The structure features a formate group (HCOO-) attached to a branched eight-carbon alkyl chain, the 2-ethylhexyl group. This branching is a key structural feature that influences its physical properties, such as volatility and solubility, distinguishing it from its linear isomer, octyl formate. smolecule.com

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound. nih.gov It is also known by its synonym, formic acid, 2-ethylhexyl ester. nih.gov

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₉H₁₈O₂ | smolecule.comnih.gov |

| Molecular Weight | 158.24 g/mol | smolecule.com |

| CAS Number | 5460-45-7 | smolecule.comnih.gov |

| EC Number | 226-740-6 | nih.gov |

| InChI | InChI=1S/C9H18O2/c1-3-5-6-9(4-2)7-11-8-10/h8-9H,3-7H2,1-2H3 | smolecule.com |

| Canonical SMILES | CCCCC(CC)COC=O | smolecule.com |

Significance of this compound within Ester Chemistry

Within the broad class of esters, this compound holds significance due to the properties conferred by its branched alkyl chain. Unlike linear esters, the branched structure of this compound affects its intermolecular interactions, leading to a distinct odor profile, volatility, and solvency. smolecule.com It is a colorless liquid with a characteristic fruity odor, which has led to its use in the flavoring and fragrance industries. smolecule.com

Its utility extends to its role as a versatile solvent, capable of dissolving a range of organic substances. ontosight.ai This property is valuable in formulations for various industrial and consumer products. ontosight.ai Furthermore, its lipophilic (fat-loving) nature, a consequence of the long, branched alkyl chain, makes it a candidate for research into applications involving interactions with non-polar environments, such as cell membranes or in drug delivery systems. smolecule.com

In synthetic organic chemistry, this compound serves as a useful intermediate. ontosight.ai The ester functional group can undergo various transformations, such as hydrolysis back to its constituent alcohol and carboxylic acid, or transesterification to form different esters. smolecule.com The 2-ethylhexyl moiety is often incorporated into larger molecules to enhance solubility in organic media or to modify the physical properties of the final product.

Overview of Current Research Trajectories on this compound

While scientific publications focusing specifically on this compound are not abundant, the compound appears in research as a key reactant for synthesizing more complex molecules. smolecule.com

A primary area of research involves its synthesis, which is typically achieved through the direct esterification of 2-ethylhexanol with formic acid, often using an acid catalyst like sulfuric acid and heat to drive the reaction. smolecule.com The removal of water as it is formed, for instance through azeotropic distillation, is crucial for shifting the reaction equilibrium towards the product and achieving high yields. smolecule.com

More advanced research focuses on utilizing this compound as a building block. A notable example is in the field of palladium-catalyzed cross-coupling reactions, such as the Heck reaction. Research has demonstrated the use of related 2-ethylhexyl esters in synthesizing commercially important products. For example, 2-ethylhexyl acrylate (B77674), an electron-poor olefin, has been used in a Heck reaction with 4-bromoanisole (B123540) to produce 2-ethylhexyl-4-methoxy cinnamate (B1238496), a significant UV-B sunscreen agent. researchgate.net This type of research highlights the potential for this compound to be used in similar catalytic processes for creating high-value specialty chemicals.

Table 2: Example of Research Application - Heck Reaction for Sunscreen Synthesis

| Component | Role | Details | Source |

| Aryl Halide | Reactant | 4-bromoanisole | researchgate.net |

| Olefin | Reactant | 2-ethylhexyl acrylate (related ester) | researchgate.net |

| Catalyst | Reaction Mediator | Palladium-based catalyst | researchgate.net |

| Solvent/Medium | Reaction Environment | Morpholine-based ionic liquid | researchgate.net |

| Product | Target Molecule | 2-ethylhexyl-4-methoxy cinnamate (UV-B Filter) | researchgate.net |

Additionally, the inherent properties of this compound, such as its lipophilicity and solvency, suggest potential research trajectories in materials science and formulation chemistry. smolecule.comontosight.ai Its ester group could be relevant in studies on hydrolysis reactions or as a precursor for synthesizing other compounds. smolecule.com Future research may explore its application in developing novel polymers, coatings, or as a component in advanced solvent systems.

Structure

3D Structure

属性

IUPAC Name |

2-ethylhexyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-5-6-9(4-2)7-11-8-10/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZYAYFVBQLSJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303992 | |

| Record name | Formic acid, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5460-45-7 | |

| Record name | Formic acid, 2-ethylhexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5460-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC21825 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formic acid, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0841NS0541 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Ethylhexyl Formate

Conventional Esterification Routes for 2-Ethylhexyl Formate (B1220265) Production

The traditional and most direct method for producing 2-ethylhexyl formate is through the esterification of 2-ethylhexanol and formic acid.

The fundamental synthesis of this compound involves the direct reaction between 2-ethylhexanol and formic acid. smolecule.com This reaction is a reversible process where the alcohol and the carboxylic acid react to form an ester and water. The general chemical equation for this reaction is:

C8H18O (2-Ethylhexanol) + HCOOH (Formic Acid) ⇌ C9H18O2 (this compound) + H2O (Water)

To drive the reaction towards the formation of the ester, the water produced is typically removed from the reaction mixture.

Maximizing the yield and purity of this compound is a critical aspect of its industrial production. azom.com Several strategies are employed to optimize the esterification process. One common technique is azeotropic distillation to continuously remove water, which shifts the reaction equilibrium towards the product side. smolecule.com Other key parameters that are often optimized include the reaction temperature, the molar ratio of the reactants, and the type and concentration of the catalyst used. For instance, in the synthesis of a similar ester, 2-ethylhexyl acrylate (B77674), an excess of the alcohol (2-ethylhexanol) can be used to act as a solvent and to help in the azeotropic removal of water. google.com

The table below illustrates typical parameters that are optimized in esterification reactions.

| Parameter | Typical Range/Condition | Purpose |

| Temperature | 150°C - 200°C | To increase the reaction rate. |

| Reactant Molar Ratio | Excess of one reactant (often the alcohol) | To shift the equilibrium towards the product side. |

| Catalyst | Acid catalysts (e.g., sulfuric acid) | To accelerate the reaction rate. |

| Water Removal | Azeotropic distillation | To shift the equilibrium towards the product side. |

This table is for illustrative purposes and actual conditions may vary.

Catalytic Approaches in this compound Synthesis

Homogeneous acid catalysts, such as sulfuric acid, are commonly used in the esterification of 2-ethylhexanol with formic acid. smolecule.com These catalysts are in the same phase as the reactants (liquid phase), which allows for good contact and high reaction rates. The catalyst protonates the carbonyl oxygen of the formic acid, making it more electrophilic and thus more susceptible to nucleophilic attack by the 2-ethylhexanol. While effective, a significant drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture, which can lead to corrosion issues and product contamination.

To overcome the challenges associated with homogeneous catalysts, heterogeneous catalysts have been developed and are increasingly used in esterification reactions. qu.edu.qa These catalysts are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture). This makes them easy to separate from the product by simple filtration, allowing for catalyst recycling and reducing waste. qu.edu.qa Examples of solid acid catalysts that can be used for esterification include ion-exchange resins, zeolites, and sulfated metal oxides. acs.orgcore.ac.uk These materials possess acidic sites on their surface that catalyze the reaction in a similar manner to homogeneous acid catalysts. The use of heterogeneous catalysts is considered a greener and more sustainable approach to chemical synthesis. qu.edu.qa

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical catalysis. researchgate.netmt.com Lipases are a class of enzymes that are particularly effective in catalyzing esterification and transesterification reactions under mild conditions. researchgate.netscispace.com While specific research on the enzymatic synthesis of this compound is limited, studies on the synthesis of other formate esters, such as octyl formate, have shown high conversion rates using immobilized lipases. mdpi.com This suggests a strong potential for developing biocatalytic routes for the production of this compound. Enzymatic reactions are highly specific, which can lead to higher purity products and fewer byproducts. nih.gov

The table below compares the different catalytic approaches for ester synthesis.

| Catalysis Type | Advantages | Disadvantages |

| Homogeneous Acid Catalysis | High reaction rates, good contact with reactants. | Difficult to separate from product, corrosive, potential for product contamination. |

| Heterogeneous Catalysis | Easy to separate and recycle, less corrosive, environmentally friendly. | Potentially lower reaction rates compared to homogeneous catalysts, mass transfer limitations. |

| Biocatalysis (Enzymatic) | High selectivity, mild reaction conditions, environmentally friendly, high purity products. | Enzymes can be expensive, may have lower stability under certain conditions. |

Advanced Synthetic Strategies for this compound

Novel Precursor Derivatization Approaches

Beyond the direct esterification of 2-ethylhexanol with formic acid, alternative synthetic routes involving the derivatization of novel precursors are being explored. These methods offer potential advantages such as milder reaction conditions, improved yields, and the use of more readily available or sustainable starting materials.

Transesterification: A significant approach involves the transesterification of a different ester with 2-ethylhexanol. This method can be advantageous when the starting ester is more easily accessible or when the reaction equilibrium is more favorable. For instance, research has demonstrated the successful synthesis of other 2-ethylhexyl esters, such as 2-ethylhexyl acetate (B1210297), through the transesterification of methyl acetate with 2-ethylhexanol. In one study, a maximum conversion of 79.64% of 2-ethylhexanol was achieved using a strongly acidic cation-exchange resin (NKC-9) as a catalyst. asianpubs.org Similarly, palm oil methyl esters have been transesterified with 2-ethylhexanol to produce palm-based ethylhexyl esters, achieving a high conversion rate of 98% in under 30 minutes under optimized conditions. csic.escsic.es Another example is the synthesis of 2-ethylhexyl 4-methoxycinnamate, where transesterification of ethyl 4-methoxycinnamate with 2-ethylhexanol using p-toluenesulfonic acid as a catalyst resulted in a 93% yield. scispace.com These examples highlight the potential of transesterification as a versatile strategy for producing 2-ethylhexyl esters, including the formate ester, by selecting an appropriate formate-containing precursor.

Enzymatic Synthesis: A particularly promising and green approach to precursor derivatization is the use of biocatalysts, specifically lipases. Lipases can catalyze esterification and transesterification reactions under mild conditions, often with high selectivity and in solvent-free systems. nih.govresearchgate.netresearchgate.netresearchgate.net Research on the enzymatic synthesis of various formate esters has shown high conversion rates. For example, the enzymatic synthesis of octyl formate achieved a maximum conversion of 96.51% using Novozym 435. nih.govmdpi.com Similarly, the lipase-catalyzed esterification of formic acid with hexanol reached a conversion of 98.28%. epa.gov The application of immobilized lipases, such as Candida antarctica lipase B (commonly known as Novozym 435), has been extensively studied for the production of other 2-ethylhexyl esters, demonstrating the feasibility of this technology for this compound synthesis. nih.govresearchgate.net

Table 1: Comparison of Transesterification Methods for 2-Ethylhexyl Esters

| Precursor Ester | Catalyst | Temperature (°C) | Reaction Time | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Methyl acetate | NKC-9 resin | 80 | 3 h | 79.64% conversion | asianpubs.org |

| Palm oil methyl ester | Sodium methoxide (B1231860) | 70 | < 30 min | 98% yield | csic.escsic.es |

| Ethyl 4-methoxycinnamate | p-toluenesulfonic acid | 150 | 6 h | 93% yield | scispace.com |

Continuous Flow and Microreactor Synthesis Applications

The shift from traditional batch processing to continuous flow and microreactor technologies represents a significant advancement in chemical synthesis, offering enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. rug.nlmdpi.com While specific studies on the continuous flow synthesis of this compound are not extensively documented, the principles and successes in related esterification reactions strongly suggest its applicability.

Continuous flow systems, particularly those utilizing microreactors, provide a high surface-area-to-volume ratio, which is highly beneficial for managing the heat generated in exothermic esterification reactions and for efficiently removing byproducts like water to drive the reaction equilibrium towards the product. rug.nlmdpi.com Research on the nonanoic acid esterification with 2-ethylhexanol in a continuous packed bed reactor has demonstrated the feasibility of this technology, achieving a conversion of 85% under optimized conditions. nicl.itresearchgate.net

Microreactors, with channel dimensions typically in the sub-millimeter range, offer precise control over residence time, temperature, and mixing, leading to higher yields and purity of the desired ester. rug.nlmdpi.comanton-paar.com The synthesis of various acetic acid esters in microchannel reactors has been shown to achieve high yields in significantly reduced residence times compared to batch reactors. researchgate.net The development of tailor-made microreactors for specific chemical syntheses further underscores the potential for designing efficient and scalable continuous processes for this compound production. anton-paar.com

Table 2: Potential Advantages of Continuous Flow Synthesis for this compound

| Feature | Advantage |

|---|---|

| Enhanced Heat Transfer | Improved safety and temperature control. |

| Efficient Mass Transfer | Faster reaction rates and higher conversion. |

| Precise Control | Better control over residence time, stoichiometry, and temperature. |

| Scalability | Easier to scale up production by numbering up reactors. mdpi.com |

| Safety | Smaller reaction volumes reduce the risk of hazardous incidents. rug.nl |

Sustainable and Green Chemistry Considerations in this compound Production

The principles of green chemistry are increasingly influencing the design of chemical processes, aiming to minimize environmental impact and enhance sustainability. researchgate.net In the context of this compound production, several green chemistry considerations are paramount.

Use of Greener Solvents: Many traditional esterification reactions utilize volatile and often hazardous organic solvents. A significant green chemistry advancement is the move towards solvent-free synthesis or the use of greener solvents. whiterose.ac.ukacs.orgjk-sci.com The enzymatic synthesis of 2-ethylhexyl esters, for instance, has been successfully conducted in solvent-free systems. nih.govresearchgate.net When a solvent is necessary, selection guides now rank solvents based on their environmental, health, and safety profiles, encouraging the use of more benign alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyrene. whiterose.ac.uk

Energy Efficiency and Renewable Feedstocks: Reducing energy consumption is a core principle of green chemistry. Continuous flow and microreactor systems can contribute to energy efficiency by enabling better heat integration and operating at milder conditions. Furthermore, the use of renewable feedstocks is a critical aspect of sustainability. While formic acid can be produced from various sources, including biomass, and 2-ethylhexanol can be derived from bio-based feedstocks like castor oil, the development of fully bio-based routes to this compound is an ongoing area of research. echemi.com

Catalysis: The choice of catalyst has a significant impact on the greenness of a process. Homogeneous acid catalysts like sulfuric acid are effective but can be corrosive and difficult to separate from the product, leading to waste generation. The use of solid acid catalysts, such as ion-exchange resins, offers advantages in terms of ease of separation and reusability. asianpubs.org Biocatalysts, like immobilized lipases, represent an even greener alternative, as they are biodegradable, operate under mild conditions, and can often be reused for multiple reaction cycles. researchgate.netnih.govmdpi.com

Chemical Reactivity and Mechanistic Studies of 2 Ethylhexyl Formate

Fundamental Reaction Pathways of 2-Ethylhexyl Formate (B1220265)

Ester Hydrolysis Mechanisms of Formates

The hydrolysis of an ester is a reaction with water that splits the ester into a carboxylic acid and an alcohol. libretexts.org For 2-ethylhexyl formate, this reaction yields formic acid and 2-ethylhexanol. The process can be catalyzed by either an acid or a base, and each follows a distinct mechanistic pathway. libretexts.orgnumberanalytics.com

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of esters like this compound is a reversible equilibrium process. libretexts.orgchemistrysteps.com The reaction is typically catalyzed by the hydronium ion (H₃O⁺). libretexts.org For most primary and secondary alcohol esters, including formates, the mechanism is classified as A_AC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). oup.com

The A_AC2 mechanism involves the following steps:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.orgchemistrysteps.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the attacking water molecule to the -OR' group (the 2-ethylhexyloxy group), converting it into a better leaving group (an alcohol). libretexts.org

Elimination: The tetrahedral intermediate collapses, eliminating the alcohol molecule (2-ethylhexanol). libretexts.org

Deprotonation: The resulting protonated carboxylic acid (formic acid) is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product. libretexts.org

While the A_AC2 mechanism is common, esters with bulky alkyl groups that can form stable carbocations (like tert-butyl esters) may undergo hydrolysis via an A_AL1 mechanism (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular). chemistrysteps.comoup.com However, this compound is expected to follow the A_AC2 pathway.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is effectively an irreversible process. quora.commasterorganicchemistry.com This is because the final step involves the deprotonation of the carboxylic acid by the strong base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.commasterorganicchemistry.com

The mechanism for base-catalyzed hydrolysis proceeds as follows:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. numberanalytics.commasterorganicchemistry.com

Formation of Tetrahedral Intermediate: This attack forms a tetrahedral alkoxide intermediate. masterorganicchemistry.com

Elimination of Leaving Group: The intermediate collapses, and the alkoxide ion (-OR', in this case, 2-ethylhexyloxide) is eliminated. masterorganicchemistry.com

To obtain the free carboxylic acid from the resulting carboxylate salt, a final acidification step is required during workup. masterorganicchemistry.com

Oxidation Pathways and Products of Formate Esters

Formate esters can undergo oxidation through various pathways, particularly in the atmosphere and during high-temperature processes. A primary pathway for atmospheric degradation is reaction with hydroxyl (OH) radicals. oup.combioline.org.br

In the troposphere, OH radicals can initiate the oxidation of formate esters by abstracting a hydrogen atom. oup.com For an ester like this compound, there are several potential sites for H-atom abstraction. Theoretical studies on simpler formate esters like methyl and ethyl formate show that the order of site reactivity for H-abstraction by OH radicals is generally OCH₂ > CCH₂ > HC(O)O > OCH₃. researchgate.net This suggests that for this compound, abstraction is most likely to occur at the methylene (B1212753) group (-OCH₂-) of the ethylhexyl chain.

Following the initial hydrogen abstraction, the resulting alkyl radical reacts rapidly with atmospheric oxygen (O₂) to form a peroxy radical (RO₂). The subsequent reactions of this peroxy radical are complex and can lead to the formation of various degradation products, including aldehydes, ketones, and other esters. nsf.gov

Formate esters themselves can also be products of oxidation reactions. For instance, the Baeyer-Villiger oxidation of aldehydes, catalyzed by certain enzymes or peroxy acids, can yield formate esters. pnas.org This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the hydrogen of an aldehyde. pnas.orgrcsi.science Formate esters have also been identified as products in the oxidation of other compounds, such as volatile methyl siloxanes. nsf.govnoaa.gov

Transesterification Kinetics and Equilibria

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org For this compound, this could involve reacting it with a different alcohol to produce a new formate ester and 2-ethylhexanol, or more commonly, synthesizing it by reacting a simpler formate (like methyl formate) with 2-ethylhexanol. organic-chemistry.org

This reaction is an equilibrium process that can be catalyzed by acids, bases, or enzymes. wikipedia.orgscielo.br

Acid Catalysis: A strong acid protonates the carbonyl group, making it more susceptible to nucleophilic attack by the alcohol. wikipedia.orgscielo.br

Base Catalysis: A strong base deprotonates the alcohol, increasing its nucleophilicity. wikipedia.org

Enzyme Catalysis: Lipases are commonly used enzymes for transesterification reactions. wikipedia.org

To shift the equilibrium towards the desired product, a large excess of the reactant alcohol is often used, or the lower-boiling alcohol product is removed from the reaction mixture by distillation. wikipedia.org

Kinetic studies on the synthesis of palm oil-based ethylhexyl esters from palm oil methyl esters and 2-ethylhexanol have shown the reaction to be rapid. nih.govcsic.es Using sodium methoxide (B1231860) as a catalyst and an excess of 2-ethylhexanol under vacuum (to remove the methanol (B129727) byproduct), a near-complete conversion to the 2-ethylhexyl ester was achieved in under 30 minutes. nih.govcsic.es The reaction is highly reversible, making the use of excess alcohol crucial for high conversion rates. csic.es

Kinetic and Thermodynamic Aspects of this compound Reactions

Reaction Rate Determination and Rate Law Derivations

kobs = kN + kA[H⁺] + kB[OH⁻]

where:

kN is the rate constant for neutral hydrolysis.

kA is the rate constant for acid-catalyzed hydrolysis.

kB is the rate constant for base-catalyzed hydrolysis. oup.com

The rate of atmospheric oxidation is also critical. The gas-phase reaction of formate esters with OH radicals is a key degradation pathway. Rate coefficients for these reactions have been measured for various formates. researchgate.netnih.gov

Below is a table of selected reaction rate constants for reactions involving formate esters.

| Ester | Reaction | Conditions | Rate Constant (k) | Reference |

|---|---|---|---|---|

| tert-Butyl Formate | Acid Hydrolysis (kA) | Aqueous | (2.7 ± 0.5) × 10-3 M-1s-1 | oup.com |

| tert-Butyl Formate | Neutral Hydrolysis (kN) | Aqueous, pH 5-7 | (1.0 ± 0.2) × 10-6 s-1 | oup.com |

| tert-Butyl Formate | Base Hydrolysis (kB) | Aqueous | 1.7 ± 0.3 M-1s-1 | oup.com |

| Ethyl Formate | Alkaline Hydrolysis | Aqueous | α-deuterium KIE (kD/kH) = 1.10 ± 0.01 | researchgate.net |

| cis-3-Hexenyl Formate | Reaction with OH radicals | Gas Phase, 298 K | (4.61 ± 0.71) × 10-11 cm3molecule-1s-1 | bioline.org.brnih.gov |

| Palm Oil Methyl Ester to Ethylhexyl Ester | Transesterification | 70-110 °C, NaOCH3 catalyst | 0.44 to 0.66 s-1 | nih.gov |

Activation Energy and Reaction Progress Analysis

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. It can be determined by measuring the reaction rate constant at different temperatures and applying the Arrhenius equation. pjsir.orgjcsp.org.pk

k = A e-Ea/RT

where:

k is the rate constant.

A is the pre-exponential factor.

Ea is the activation energy.

R is the universal gas constant.

T is the absolute temperature. jcsp.org.pk

Studies on the hydrolysis of simple formate esters have determined the activation energies for the different catalytic pathways. For example, the activation energy for the neutral hydrolysis of methyl formate is significantly higher than that of ethyl formate, indicating that the ethyl group facilitates the reaction. pjsir.org In another study, the activation energies for the acid-catalyzed, neutral, and base-catalyzed hydrolysis of tert-butyl formate were measured, showing distinct energy barriers for each pathway. oup.com

For the transesterification of palm oil methyl ester with 2-ethylhexanol, a relatively low activation energy of 15.6 kJ/mol was reported, consistent with the observed rapid reaction rate. nih.gov

Thermodynamic parameters such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation provide further insight into the reaction mechanism and the structure of the transition state. jcsp.org.pk For instance, negative entropies of activation, as observed for the neutral hydrolysis of methyl and ethyl formate, are characteristic of bimolecular reactions where the transition state is more ordered than the reactants. jcsp.org.pk

The following table summarizes activation energies for various reactions involving formate esters.

| Ester | Reaction Type | Activation Energy (Ea) in kJ/mol | Reference |

|---|---|---|---|

| Methyl Formate | Neutral Hydrolysis | 104.2 (24900 cal/mol) | pjsir.org |

| Ethyl Formate | Neutral Hydrolysis | 70.3 (16800 cal/mol) | pjsir.org |

| tert-Butyl Formate | Acid-Catalyzed Hydrolysis | 59 ± 4 | oup.com |

| tert-Butyl Formate | Neutral Hydrolysis | 78 ± 5 | oup.com |

| tert-Butyl Formate | Base-Catalyzed Hydrolysis | 88 ± 11 | oup.com |

| Palm Oil Methyl Ester to Ethylhexyl Ester | Transesterification | 15.6 | nih.gov |

Influence of Reaction Conditions on Reaction Kinetics

The kinetics of reactions involving this compound, particularly its synthesis via esterification, are highly sensitive to the conditions under which the reaction is performed. Key parameters influencing the reaction rate and yield include temperature, catalyst type and concentration, and the molar ratio of reactants.

The synthesis of this compound is typically achieved through the esterification of 2-ethylhexanol with formic acid, often with an acid catalyst like sulfuric acid. smolecule.com The reaction temperature is a critical factor; industrial synthesis is often carried out between 150°C and 200°C to achieve a reasonable reaction rate. smolecule.com Studies on analogous esterification reactions, such as the synthesis of 2-ethylhexyl acetate (B1210297) and other esters from 2-ethylhexanol, provide quantitative insights into these effects. For instance, in the lipase-catalyzed synthesis of 2-ethylhexyl salicylate, the conversion rate increases with temperature up to a certain point (e.g., 70°C), after which enzyme deactivation can occur, reducing the rate. mdpi.com Similarly, in the synthesis of palm-based ethylhexyl esters, increasing the temperature from 70°C to 110°C significantly accelerated the reaction, allowing it to complete in under 10 minutes. researchgate.net

Catalysts are essential for accelerating the esterification to industrially viable speeds. While homogeneous acids like sulfuric acid are effective, heterogeneous catalysts such as ion-exchange resins (e.g., Amberlyst 36) are also used to simplify product purification and minimize corrosion. smolecule.comdergipark.org.tr In studies of the esterification of acetic acid with 2-ethylhexanol, the reaction rate was found to increase linearly with the loading of the Amberlyst 36 catalyst. dergipark.org.tr The choice of catalyst can also dictate the optimal temperature range; enzyme-catalyzed reactions, for example, operate at milder temperatures (e.g., 30-70°C) compared to traditional acid catalysis. mdpi.comresearchgate.net

The molar ratio of the reactants, 2-ethylhexanol and the acid, also plays a crucial role. Using an excess of one reactant, typically the alcohol, can shift the reaction equilibrium to favor the formation of the ester product. researchgate.net For the transesterification of palm oil methyl ester with 2-ethylhexanol, an optimal molar ratio of 1:2 was reported to achieve a 98% conversion. researchgate.net However, an excessive amount of alcohol can increase operating and separation costs. researchgate.net The continuous removal of water, a byproduct of esterification, is another key strategy to drive the reaction towards completion. smolecule.com

Table 1: Influence of Reaction Parameters on the Synthesis of 2-Ethylhexyl Esters (Analogous Systems)

| Parameter | Effect on Reaction Kinetics | Example System | Typical Conditions | Source |

|---|---|---|---|---|

| Temperature | Rate increases with temperature, but can decrease at very high T°C with enzyme catalysts. | Palm-based Ethylhexyl Ester | 70-110°C | researchgate.net |

| 2-Ethylhexyl Salicylate (Lipase) | Optimal ~66.5°C | mdpi.com | ||

| Catalyst Loading | Rate increases with higher catalyst concentration. | 2-Ethylhexyl Acetate (Amberlyst 36) | Rate is linear with catalyst loading. | dergipark.org.tr |

| Molar Ratio | Excess alcohol shifts equilibrium, increasing conversion. | Palm-based Ethylhexyl Ester | 1:2 (POME:2EH) | researchgate.net |

| 2-Ethylhexyl Palmitate (Lipase) | 1:5.5 (Acid:Alcohol) | scielo.br | ||

| Water Removal | Drives equilibrium towards product formation. | This compound | Azeotropic distillation | smolecule.com |

Theoretical and Computational Investigations of Reaction Mechanisms

To understand the reactivity of this compound at a molecular level, theoretical and computational chemistry methods are employed. These techniques provide detailed insights into the energetics and geometries of molecules as they undergo chemical transformation, complementing experimental kinetic data.

Quantum Chemical Calculations of Reaction Intermediates and Transition States

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of a reaction. These calculations can determine the structures and energies of reactants, products, and the short-lived, high-energy species known as transition states and intermediates. diva-portal.org

While specific studies on this compound are not widely published, research on smaller analogous esters like ethyl formate provides a clear example of the methodology. For the gas-phase pyrolysis of ethyl formate, which decomposes into formic acid and ethylene, quantum chemical calculations can identify the transition state. shodor.orgacs.org This transition state is typically a cyclic, six-membered ring structure, indicating a concerted pericyclic reaction mechanism (an Ei, or intramolecular elimination, reaction). shodor.org Calculations provide key geometric parameters of this transition state, such as the lengths of the bonds being formed and broken. unl.edu Furthermore, these methods calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur, and this value can be used to predict theoretical reaction rates. unl.eduacs.org Similar computational approaches could be applied to the pyrolysis of this compound to determine its decomposition pathway and activation energy.

Table 2: Example of Calculated Transition State Properties for Pyrolysis of an Ester (Sulfoxide Analogue)

| Property | Description | Calculated Value (nm) | Source |

|---|---|---|---|

| C-S bond distance | The bond of the leaving group being broken. | 0.242 | unl.edu |

| O-H bond distance | The new bond being formed with the abstracted hydrogen. | 0.169 | unl.edu |

| C-H bond distance | The bond to the hydrogen being abstracted. | 0.136 | unl.edu |

| C=C bond distance | The double bond being formed in the alkene product. | 0.198 | unl.edu |

Note: Data from a study on sulfoxide (B87167) pyrolysis, which follows a similar cyclic Ei transition state, illustrating the type of data generated by quantum chemical calculations. unl.edu

Molecular Dynamics Simulations of Reactive Systems

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, governed by a set of interatomic potential parameters. nih.gov This technique allows researchers to study the behavior of molecules in a simulated environment, such as in a solvent or at an interface, providing insights into the dynamics of a reactive system. nih.govacs.org

MD simulations have been conducted on systems containing the 2-ethylhexyl group, such as sodium bis(2-ethylhexyl)sulfosuccinate and various phthalate (B1215562) esters. acs.orgrsc.orgunibs.it These simulations have been used to study phenomena like the self-aggregation of these molecules into reverse micelles in a vacuum or their adsorption onto clay surfaces in an aqueous environment. acs.orgrsc.org The simulations reveal how the flexible, branched 2-ethylhexyl chains influence the structure, stability, and interactions of these molecules. rsc.orgnih.gov

For a reactive system involving this compound, MD simulations could be used to model the diffusion of reactants (2-ethylhexanol and formic acid) in a solvent, their approach to one another, and the role of the solvent in stabilizing or destabilizing the transition state. It can also provide information on how the bulky 2-ethylhexyl group might sterically hinder the approach of reactants or influence the solvation shell around the molecule.

Elucidation of Specific this compound Reaction Pathways

The elucidation of a reaction pathway involves identifying the sequence of elementary steps from reactants to products. This is achieved by combining experimental kinetic data with theoretical computational studies.

Synthesis Pathway (Esterification): The primary pathway for the formation of this compound is the Fischer esterification of 2-ethylhexanol with formic acid. smolecule.com This reaction is typically catalyzed by a strong acid. The mechanism involves:

Protonation of the carbonyl oxygen of formic acid by the catalyst.

Nucleophilic attack by the hydroxyl oxygen of 2-ethylhexanol on the protonated carbonyl carbon.

Formation of a tetrahedral intermediate.

Proton transfer and subsequent elimination of a water molecule.

Deprotonation of the carbonyl oxygen to yield the final ester product, this compound, and regenerate the acid catalyst.

Decomposition Pathway (Pyrolysis): Based on studies of other simple formate esters, a likely thermal decomposition pathway for this compound is an intramolecular elimination (Ei) reaction. shodor.orgacs.org This pathway proceeds through a single, concerted step involving a six-membered cyclic transition state. In this process, the formate group's oxygen atom abstracts a hydrogen from the beta-carbon of the ethyl group, leading to the simultaneous cleavage of the C-O ester bond and the formation of a C=C double bond. The products of this pyrolysis would be formic acid and 2-ethyl-1-hexene. This mechanism avoids the formation of charged intermediates and is common for gas-phase pyrolysis of esters that have a beta-hydrogen available for abstraction.

Advanced Analytical and Spectroscopic Characterization of 2 Ethylhexyl Formate

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopy is a cornerstone in the analysis of molecular structure. Techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) offer unique insights into the architecture of 2-Ethylhexyl formate (B1220265).

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a functional group fingerprint. The IR spectrum of 2-Ethylhexyl formate is characterized by specific absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. The analysis of these bands confirms the presence of the formate ester group and the 2-ethylhexyl alkyl chain.

Key vibrational frequencies for this compound are dominated by the carbonyl (C=O) stretch of the formate group, which typically appears as a strong, sharp band in the region of 1720-1740 cm⁻¹. Another significant peak is the C-O stretching vibration, expected around 1150-1200 cm⁻¹. The aliphatic 2-ethylhexyl moiety is identified by C-H stretching vibrations just below 3000 cm⁻¹ and various C-H bending vibrations at lower wavenumbers. nih.gov While detailed experimental spectra are cataloged, the principal absorptions can be predicted based on established group frequencies.

Table 1: Characteristic Infrared Absorption Bands for this compound This table presents predicted data based on typical vibrational frequencies for formate esters and alkyl groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~2960, ~2875 | Strong | C-H Asymmetric and Symmetric Stretching (Alkyl) |

| ~1730 | Strong, Sharp | C=O Carbonyl Stretching (Formate) |

| ~1465 | Variable | C-H Bending (CH₂) |

| ~1380 | Variable | C-H Bending (CH₃) |

| ~1180 | Strong | C-O Stretching (Ester) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms in this compound. nih.gov

In the ¹H NMR spectrum, the most distinctive signal is the formate proton (H-C=O), which appears as a singlet significantly downfield, typically around 8.0-8.1 ppm. The protons on the carbon adjacent to the ester oxygen (-O-CH₂-) are expected around 4.0-4.2 ppm. The remaining protons of the 2-ethylhexyl group produce a complex set of overlapping multiplets in the upfield region (approximately 0.8-1.7 ppm). carlroth.com

The ¹³C NMR spectrum complements the proton data. The carbonyl carbon of the formate group is observed downfield, generally in the 160-162 ppm range. The carbon of the -O-CH₂- group appears around 65-70 ppm, while the carbons of the alkyl chain resonate at higher field strengths, between approximately 10 and 40 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted data based on standard chemical shift values. The solvent is typically CDCl₃.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~8.05 (s, 1H) | H-C=O | ~161.0 | C=O |

| ~4.10 (d, 2H) | -O-CH₂- | ~67.5 | -O-CH₂- |

| ~1.65 (m, 1H) | -CH(CH₂CH₃)- | ~38.8 | -CH(CH₂CH₃)- |

| ~1.30-1.45 (m, 8H) | -(CH₂)₄- | ~30.5, 29.0, 23.8, 23.0 | -(CH₂)₄- & -CH₂CH₃ |

| ~0.90 (m, 6H) | -CH₃ | ~14.1, 11.0 | -CH₃ |

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Patterns

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), provides the molecular weight of a compound and offers structural information through its fragmentation pattern. Electron Ionization (EI) is a common hard ionization technique that generates a characteristic and reproducible fragmentation of the parent molecule. frontiersin.orggerli.com

For this compound (molar mass: 158.24 g/mol ), the molecular ion peak ([M]⁺) at m/z 158 may be observed, though it can be weak or absent in EI-MS. The fragmentation is dominated by cleavages within the 2-ethylhexyl chain and at the ester functional group. The most significant peaks reported in the NIST library for this compound are at m/z 57, 70, and 55. nih.gov The base peak at m/z 57 corresponds to the stable tertiary butyl cation (C₄H₉⁺), although in this structure it arises from rearrangement and cleavage of the C8 alkyl chain. The peak at m/z 70 likely results from the loss of the C₆H₁₂ alkene via a McLafferty-type rearrangement. The peak at m/z 55 corresponds to the C₄H₇⁺ cation. These fragments create a unique mass spectrum that serves as a molecular fingerprint.

Table 3: Major Mass Spectral Fragments for this compound (EI-MS) Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Probable Fragment Structure/Origin |

|---|---|---|

| 57 | High (Base Peak) | C₄H₉⁺ (Resulting from alkyl chain cleavage) |

| 70 | High | C₅H₁₀⁺ / Rearrangement product |

| 55 | High | C₄H₇⁺ |

| 112 | Medium | [M - C₃H₆]⁺ (Loss of propene from ethyl group side) |

| 84 | Medium | C₆H₁₂⁺ (Alkene fragment) |

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. Due to its volatility, gas chromatography is the most prevalent method, though liquid chromatography can also be adapted for its analysis.

Gas Chromatography (GC)-Based Techniques: GC-FID and GC-MS

Gas chromatography is ideally suited for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. nih.gov Common columns for ester analysis include those with non-polar or mid-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., HP-5MS or DB-5) or cyanopropyl siloxane. mdpi.com

A key parameter for identification is the retention index. For this compound, the Kovats Retention Index is reported as 1092 on a semi-standard non-polar column, which provides a standardized measure of its elution behavior. nih.gov

For quantification, a Flame Ionization Detector (FID) is often used, which provides a response proportional to the mass of carbon atoms, making it a robust and universally applicable detector for organic compounds. For definitive identification, a Mass Spectrometer (MS) is used as the detector (GC-MS), which provides both retention time data and the mass spectrum of the eluting compound, allowing for highly confident identification by library matching. sigmaaldrich.com

Table 4: Typical GC Parameters for this compound Analysis This table presents typical parameters; actual conditions may vary based on the specific instrument and application.

| Parameter | Typical Value/Condition |

|---|---|

| Technique | GC-FID or GC-MS |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial 50 °C, ramp at 10 °C/min to 250 °C |

| Detector | FID (280 °C) or MS (Scan range m/z 40-300) |

| Kovats RI (non-polar) | 1092 nih.gov |

Liquid Chromatography (LC)-Based Techniques: HPLC and UPLC-MS/MS

While GC is the dominant technique, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) can also be employed, particularly when analyzing for this compound in complex, non-volatile matrices or alongside non-volatile analytes. researchgate.net Due to its lack of a strong UV chromophore, detection can be challenging with standard UV detectors. A Refractive Index Detector (RID) could be used, or more advanced detectors like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer are preferred. jmb.or.krchemicalbook.com

A plausible method would involve reverse-phase (RP) chromatography using a C18 column. jmb.or.krjmb.or.kr The mobile phase would likely consist of a gradient of acetonitrile (B52724) and water, possibly with a modifier like formic acid to improve peak shape and ionization for MS detection. frontiersin.org UPLC, which uses smaller column particles (<2 µm), offers faster analysis times and higher resolution compared to traditional HPLC. chromatographyonline.com When coupled with tandem mass spectrometry (MS/MS), UPLC provides exceptional sensitivity and selectivity, allowing for the quantification of trace levels of the compound even in complex samples. The MS/MS would operate in a mode like Multiple Reaction Monitoring (MRM) for precise quantification.

Table 5: Plausible LC-MS/MS Parameters for this compound Analysis This table presents a hypothetical method, as GC is the more common technique for this analyte.

| Parameter | Plausible Value/Condition |

|---|---|

| Technique | UPLC-MS/MS |

| Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3-0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transition | Precursor Ion [M+H]⁺ (m/z 159) → Product Ion(s) |

Development of Robust Analytical Methods for this compound

The development of a robust analytical method for this compound would likely involve gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). These techniques are well-suited for the separation and detection of volatile and semi-volatile organic compounds.

For instance, the development of a GC-MS method for the analysis of 84 substances from plastic food contact materials, including various esters, involved optimizing a liquid-liquid extraction with dichloromethane (B109758) followed by analysis on a 5% phenyl methyl siloxane column. d-nb.info This approach allows for the simultaneous quantification of multiple analytes and could be adapted for this compound. Similarly, a novel GC method was developed for the determination of 2-Ethylhexanol in Octyl Stearate, another ester of 2-ethylhexanol, using a capillary column and flame ionization detection (FID). ijpar.com This demonstrates the applicability of GC-based methods for compounds within this chemical class.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is another powerful technique, particularly for complex matrices. A method for the analysis of di-(2-ethylhexyl) phthalate (B1215562) (DEHP) in drinking water utilized a C18 column with a mobile phase of water and acetonitrile. hitachi-hightech.com The development of an ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) method for DEHP in rat plasma and feces involved protein precipitation with methanol (B129727) and a C18 column for separation. nih.govmdpi.com These examples highlight that the choice of extraction technique, chromatographic column, and mobile phase are critical parameters that would need to be optimized for the specific properties of this compound.

The development process for a robust method would involve:

Selection of Analytical Technique: GC-MS is a strong candidate due to the likely volatility of this compound. LC-MS/MS would be suitable for less volatile matrices or when higher sensitivity is required.

Optimization of Sample Preparation: Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) would be evaluated to efficiently extract this compound from the sample matrix while minimizing interferences.

Chromatographic Separation: The choice of GC column (e.g., DB-5ms, HP-5MS) or LC column (e.g., C18) and the optimization of the temperature program (for GC) or mobile phase gradient (for LC) are crucial for achieving good separation from other components in the sample. ijpar.com

Mass Spectrometric Detection: For MS detection, the selection of appropriate ionization mode (e.g., electron ionization for GC-MS, electrospray ionization for LC-MS/MS) and the identification of characteristic ions for quantification and confirmation are essential steps.

Methodological Validation and Performance Criteria in this compound Analysis

Once a suitable analytical method is developed, it must be validated to ensure its performance is reliable and fit for purpose. Method validation is a critical process that establishes the performance characteristics of a method and demonstrates that it is suitable for its intended use. The validation would be performed following international guidelines, such as those from the International Council for Harmonisation (ICH).

Linearity and Calibration Range Determination

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte. The calibration range is the interval between the upper and lower concentration of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

For a method analyzing DEHP in drinking water, good linearity was observed in the concentration range of 0.1 to 100 mg/L. hitachi-hightech.com In another study on DEHP in biological samples, a linear range of 0.1 to 2.5 µg/mL with a correlation coefficient (r²) of ≥ 0.995 was established. nih.govmdpi.com For the analysis of di-2-ethylhexyl maleate, the linear range of the calibration curves was from 0.05 to 500.0 μg/g. researchgate.net A multi-analyte method for substances migrating from food contact materials demonstrated adequate linearity for the majority of the 84 target compounds over their respective concentration ranges. d-nb.info

For this compound, a calibration curve would be constructed by plotting the analytical response versus the concentration of a series of standards. The linearity is typically evaluated by the correlation coefficient (r²) of the linear regression, which should ideally be close to 1.

| Compound | Matrix | Analytical Technique | Calibration Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|---|

| Di-(2-ethylhexyl) phthalate (DEHP) | Drinking Water | HPLC-DAD | 0.1 - 100 mg/L | Not specified, but described as "good linearity" | hitachi-hightech.com |

| Di-(2-ethylhexyl) phthalate (DEHP) | Rat Plasma & Feces | UPLC-MS/MS | 0.1 - 2.5 µg/mL | ≥ 0.995 | nih.govmdpi.com |

| Di-2-ethylhexyl maleate | Sediment | GC-FID | 0.05 - 500.0 µg/g | Not specified | researchgate.net |

Precision and Accuracy Assessments

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often expressed as the percent recovery.

In the analysis of DEHP in drinking water, the repeatability of the standard sample (10 mg/L) over six measurements showed an RSD of 0.11% for peak area. hitachi-hightech.com For DEHP in rat plasma, the intra-day precision (RSD) ranged from 4.7% to 12.7%, and the inter-day precision ranged from 0.7% to 12.5%. The intra-day accuracy (bias) ranged from -1.0% to 3.1%, and the inter-day accuracy ranged from -3.3% to 6.7%. nih.gov A study on various substances from plastic food contact materials reported recoveries between 70% and 115% with RSDs smaller than 20% at three concentration levels for the majority of substances. d-nb.info

For this compound, precision would be assessed at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). Accuracy would be determined by analyzing samples spiked with a known amount of this compound and calculating the percent recovery.

| Compound | Matrix | Parameter | Value | Reference |

|---|---|---|---|---|

| Di-(2-ethylhexyl) phthalate (DEHP) | Drinking Water | Repeatability (RSD%) | 0.11% | hitachi-hightech.com |

| Recovery | Not specified | |||

| Di-(2-ethylhexyl) phthalate (DEHP) | Rat Plasma | Intra-day Precision (RSD%) | 4.7% - 12.7% | nih.gov |

| Inter-day Precision (RSD%) | 0.7% - 12.5% | |||

| Intra-day Accuracy (Bias%) | -1.0% to 3.1% | |||

| Inter-day Accuracy (Bias%) | -3.3% to 6.7% | |||

| 84 FCM substances | Food Simulants | Accuracy (Recovery %) | 70% - 115% | d-nb.info |

| 84 FCM substances | Food Simulants | Precision (RSD%) | < 20% | d-nb.info |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For DEHP in drinking water, the determination limit was 0.18 mg/L based on a signal-to-noise (S/N) ratio of 10. hitachi-hightech.com In the analysis of DEHP metabolites, LODs ranged from 0.11 to 0.28 ng/mL, and LOQs ranged from 0.24 to 0.58 ng/mL. nih.gov For di-2-ethylhexyl maleate, the detection limit was 0.424 mg/L. researchgate.net A multi-analyte method for substances from plastic food contact materials achieved LOQs at levels of a few ng/g. d-nb.info

The LOD and LOQ for this compound would be determined based on the S/N ratio (typically 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

| Compound | Matrix | Parameter | Value | Reference |

|---|---|---|---|---|

| Di-(2-ethylhexyl) phthalate (DEHP) | Drinking Water | LOQ | 0.18 mg/L | hitachi-hightech.com |

| DEHP metabolites | Not specified | LOD | 0.11 - 0.28 ng/mL | nih.gov |

| LOQ | 0.24 - 0.58 ng/mL | |||

| Di-2-ethylhexyl maleate | Not specified | LOD | 0.424 mg/L | researchgate.net |

| 84 FCM substances | Food Simulants | LOQ | Few ng/g | d-nb.info |

Robustness and Ruggedness Evaluations of Analytical Protocols

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. scielo.br Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, etc.

The evaluation of robustness often involves varying parameters such as mobile phase composition, pH, flow rate, and column temperature for LC methods, or carrier gas flow, temperature program, and injection volume for GC methods. ijpar.comut.ee For example, in the development of a GC method for 2-Ethylhexanol, robustness was evaluated by intentionally varying the flow rate and temperature program, with the results remaining within acceptable limits. ijpar.com Youden's test is a systematic way to evaluate the effect of multiple parameter variations. scielo.br

For a this compound analytical method, a robustness study would be designed to challenge the method's performance by introducing small changes to critical parameters. The results would be compared to those obtained under normal conditions to assess the impact of these variations. Ruggedness would be assessed by transferring the method to a different instrument or having a different analyst perform the analysis.

Applications of 2 Ethylhexyl Formate in Chemical Science and Technology

Role as a Chemical Synthesis Intermediate for Value-Added Products

2-Ethylhexyl formate (B1220265) serves as a reactive intermediate in the synthesis of other, more complex molecules. ontosight.ai Its primary documented role as a precursor is in the production of initiators for polymerization reactions. google.com Specifically, 2-ethylhexyl formate can be prepared as an intermediate in a synthetic pathway to produce 2-ethylhexyl chloroformate. google.com This chloroformate is then used to synthesize di(2-ethylhexyl) peroxydicarbonate (EHP), a valuable initiator in the polymer industry. google.com The ester group in this compound can also be relevant in research focused on hydrolysis reactions or as a starting point for creating different compounds. smolecule.com Beyond this, it is generally noted as a useful feedstock for chemical syntheses, as it can undergo addition reactions with a range of organic and inorganic compounds, similar to other esters in its class. riverlandtrading.comjamorin.com The synthesis of this compound itself is typically achieved through the esterification of 2-ethylhexanol with formic acid, often using an acid catalyst and heat to drive the reaction. smolecule.com

Utilization as a Solvent in Industrial and Laboratory Processes

The physicochemical properties of this compound make it a versatile solvent for various applications. ontosight.ai It is a colorless liquid characterized by its solubility in a range of organic solvents, which is a key attribute for its use in chemical reactions and product formulations. ontosight.aismolecule.com This solvency allows it to dissolve a wide array of substances, making it a component in the formulation of diverse industrial and consumer products. ontosight.ai

Industries utilize this compound as a solvent in specialized products such as lubricants, greases, and fuels. europa.eu It is also found in formulations for coatings, fillers, putties, plasters, and modeling clays. europa.eu Its moderate solubility in organic solvents and relatively low boiling point contribute to its suitability for these industrial applications. smolecule.com While detailed laboratory-specific processes are not extensively documented, its general properties suggest it could be used in laboratory-scale chemical reactions where a moderately polar ester solvent is required. Its function is analogous to other 2-ethylhexyl esters, such as 2-ethylhexyl acetate (B1210297), which is widely used as a solvent for resins like nitrocellulose, and in the leather and paint industries to improve flow and film formation. silverfernchemical.comseqens.com

Applications in Materials Science and Polymer Chemistry

There is limited scientific evidence to suggest that this compound is used as a monomer in polymerization. Unlike related compounds such as 2-ethylhexyl acrylate (B77674) (2-EHA) and 2-ethylhexyl methacrylate (B99206) (2-EHMA), this compound lacks a polymerizable double bond (like a C=C bond). 2-EHA and 2-EHMA are highly versatile monomers used extensively in the synthesis of a wide range of copolymers and polymers for adhesives, coatings, sealants, and plastics. jamorin.comriverlandtrading.comjamorin.comgantrade.comatamanchemicals.com These acrylate and methacrylate monomers readily undergo free-radical polymerization to form high molecular weight polymers. gantrade.comatamanchemicals.com The primary role of this compound in the polymer industry appears to be indirect, serving as an intermediate in the synthesis of polymerization initiators rather than as a direct monomeric building block. google.com

Esters of 2-ethylhexanol are widely recognized as effective plasticizers, with di(2-ethylhexyl) phthalate (B1215562) (DEHP) being a historically common, though increasingly regulated, example. turi.orgnih.gov Plasticizers are additives that increase the flexibility, workability, and softness of a polymer material. scielo.br The mechanism of action involves the plasticizer molecules embedding themselves between the long polymer chains (e.g., of polyvinyl chloride, PVC). specialchem.com This insertion increases the intermolecular space, thereby reducing the strong intermolecular forces between the polymer chains. This disruption of chain-to-chain interactions allows the polymer chains to move more freely past one another, resulting in a softer, more flexible material. scielo.brspecialchem.com

While other 2-ethylhexyl esters like di(2-ethylhexyl) adipate (B1204190) (DEHA) and di(2-ethylhexyl) terephthalate (B1205515) (DEHT) are used as plasticizers, the specific use of this compound for this purpose is not well-documented in available research. nih.govresearchgate.net However, based on its chemical structure—an ester with a bulky, flexible alkyl group—it is plausible that it could exhibit plasticizing properties. Its lipophilic (fat-loving) nature could allow it to interact with polymer chains in a manner similar to other established plasticizers. smolecule.com Related compounds like 2-ethylhexyl acrylate are also used as plasticizing co-monomers to lower the glass transition temperature and increase the flexibility of polymers. chempoint.com

This compound is a component in a variety of specialized chemical formulations for both industrial and consumer use. ontosight.ai According to the European Chemicals Agency (ECHA), it is used in products such as lubricants, greases, and fuels. europa.eu It is also a formulation component in coating products, fillers, putties, plasters, modelling clay, and finger paints. europa.eu Its properties as a solvent and its stability under normal conditions are crucial for its inclusion in products that require a long shelf life. ontosight.ai The compound's ability to dissolve a range of substances makes it a valuable additive in complex chemical mixtures. ontosight.ai For instance, related 2-ethylhexyl esters are used in cosmetics as emollients, solvents, and thickening agents, and in industrial products like aircraft lubricants and processing aids for synthetic rubber. nih.govatamanchemicals.com

Contributions to Fragrance and Flavor Chemistry (Compositional Role and Chemical Interactions)

The role of this compound in the fragrance and flavor industry is ambiguous, with conflicting information from different sources. Some literature describes it as a colorless liquid with a pleasant, fruity odor, suggesting it has potential for use in flavoring and fragrance applications. smolecule.com The specific chain length and branched structure of the 2-ethylhexyl group are noted to influence its volatility and odor profile, distinguishing it from other esters. smolecule.com

However, specialized industry databases indicate that this compound is not currently used for fragrance or flavor applications. thegoodscentscompany.com This suggests its potential might be experimental or that other compounds are preferred. In contrast, the simpler ester, ethyl formate, is well-known for its rum-like odor and raspberry-like flavor, and it is used as a flavoring agent in foods and beverages. wikipedia.orgacs.org It is possible that this compound could be used in fragrance formulations not for its own scent, but as a solvent or carrier for other fragrance components, a role played by similar compounds like 2-ethylhexyl palmitate, which acts as a fragrance fixative and carrying agent. atamanchemicals.com The chemical interactions in such a role would involve dissolving and stabilizing the various volatile aromatic compounds that constitute a complete fragrance.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | smolecule.com |

| CAS Number | 5460-45-7 | smolecule.com |

| Molecular Formula | C₉H₁₈O₂ | smolecule.comnih.gov |

| Molecular Weight | 158.24 g/mol | smolecule.comnih.gov |

| Appearance | Colorless liquid | smolecule.com |

| Odor | Pleasant, fruity | smolecule.com |

| Boiling Point | Relatively low | smolecule.com |

| Solubility | Soluble in a range of organic solvents | ontosight.aismolecule.com |

Environmental Chemistry and Degradation Pathways of 2 Ethylhexyl Formate

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation, which involves non-biological processes, is a key factor in the environmental persistence of chemical compounds. For 2-Ethylhexyl formate (B1220265), the primary abiotic degradation mechanisms are expected to be hydrolysis and, to a lesser extent, photodegradation.

Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. For esters, this process cleaves the ester bond, yielding a carboxylic acid and an alcohol. libretexts.org The rate of this reaction is significantly influenced by pH.

The expected hydrolytic pathway for 2-Ethylhexyl formate involves the cleavage of the ester linkage to produce Formic acid and 2-Ethylhexanol . smolecule.com The stability of the ester bond is influenced by the size and structure of the alcohol group. Generally, increasing the size of the alkyl group can affect the rate of hydrolysis. tandfonline.com

Table 1: Hydrolysis Half-Life Data for Analogous Esters

| Compound | Condition | Half-Life (t½) | Source |

|---|---|---|---|

| Ethyl formate | pH 7 | 3.1 days | echemi.com |

| Ethyl formate | pH 8 | 7.5 hours | echemi.com |

| Methyl benzoate | Alkaline | 14 min | tandfonline.com |

| Ethyl benzoate | Alkaline | 14 min | tandfonline.com |

| n-Propyl benzoate | Alkaline | 19 min | tandfonline.com |

| n-Butyl benzoate | Alkaline | 21 min | tandfonline.com |

Photodegradation involves the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, where other substances in the environment absorb light and produce reactive species that then attack the compound.

Specific photolysis studies on this compound are scarce. However, research on simple alkyl formates shows they undergo photochemical decomposition in both gas and liquid phases. cdnsciencepub.com In the atmosphere, compounds like methyl formate are degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov Similarly, the photodegradation of other 2-ethylhexyl esters, such as 2-ethylhexyl 4-methoxycinnamate and tris(2-ethylhexyl) phosphate (B84403) (TEHP), has been documented. industrialchemicals.gov.auarxiv.org For TEHP, photolysis half-lives of 0.93 to 3.50 days have been measured, identifying 2-ethylhexanol and 2-ethylhexanoic acid as degradation products. industrialchemicals.gov.au

Environmental Fate and Distribution Dynamics of this compound

The environmental fate and distribution of a chemical compound are governed by its physicochemical properties and its susceptibility to various transformation processes. For this compound, specific experimental data on its environmental behavior are limited. However, its environmental dynamics can be inferred from its chemical structure, which consists of a formate ester group and a branched eight-carbon alkyl chain (2-ethylhexyl). Predictions can be made by analyzing data from structurally analogous compounds, such as other formate esters and compounds containing the 2-ethylhexyl group, and by using Quantitative Structure-Activity Relationship (QSAR) models. ecoitn.eutandfonline.comecetoc.org

Adsorption and Desorption Behavior in Environmental Matrices

The movement and distribution of an organic compound in the environment are heavily influenced by its tendency to adsorb to soil and sediment. cdc.gov This behavior is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which describes the ratio of the chemical's concentration in the organic carbon fraction of soil or sediment to its concentration in the aqueous phase. epa.gov

Based on these comparisons, this compound is expected to display low to moderate mobility in soil. It will likely exhibit a greater tendency to adsorb to soil and sediment than simpler formate esters but less so than larger molecules like DEHP.

Table 1: Estimated and Measured Soil Adsorption Coefficients (Koc) for this compound and Related Compounds This table is interactive. Click on the headers to sort the data.

| Compound | CAS Number | Log Koc | Mobility in Soil | Reference(s) |

|---|---|---|---|---|

| Ethyl Formate | 109-94-4 | 0.89 (estimated) | High | storedgrain.com.au |

| This compound | 5460-45-7 | Not Available (Estimated to be moderate) | Low to Moderate | Inferred |

| 2-Ethylhexyl Acetate (B1210297) | 103-09-3 | 3.2 (estimated) | Slight | taylorfrancis.com |

Bioavailability in Environmental Systems

The bioavailability of a substance refers to the fraction of the total chemical in the environment that is available for uptake by organisms. This is influenced by factors such as water solubility, partitioning behavior, and the rate of biotransformation. A key metric for assessing the potential for a chemical to accumulate in aquatic organisms is the bioconcentration factor (BCF). science.gov

No experimental BCF value for this compound has been identified. However, its potential to bioconcentrate can be inferred. Simple esters like ethyl formate are not expected to accumulate in biota. storedgrain.com.au In contrast, highly hydrophobic compounds containing the 2-ethylhexyl group, such as DEHP and 2-ethylhexyl phosphates, are expected to be bioaccumulative. epa.govindustrialchemicals.gov.au For instance, DEHP has a reported log BCF in fish ranging from 2 to 4. epa.gov However, for some highly hydrophobic chemicals, the BCF may not be the most relevant indicator of bioaccumulation risk, as dietary exposure can be a more significant pathway. industrialchemicals.gov.au

It is crucial to consider that this compound is susceptible to rapid hydrolysis and biodegradation, which would limit its persistence and, consequently, its potential for bioaccumulation. storedgrain.com.aufederalregister.gov The ester linkage is readily cleaved by esterase enzymes present in many organisms, breaking the compound down into 2-ethylhexanol and formic acid. storedgrain.com.au This metabolic transformation significantly reduces the likelihood of the parent compound accumulating to high levels in tissues. Therefore, while the 2-ethylhexyl group suggests some potential for partitioning into fatty tissues, rapid metabolism is expected to prevent significant biomagnification in food chains. cdc.gov

Table 2: Bioconcentration Factors (BCF) for Related Compounds This table is interactive. Click on the headers to sort the data.